5,7-Difluorochroman-4-one
Overview
Description
5,7-Difluorochroman-4-one is a chemical compound with the molecular formula C9H6F2O2 . It is used as a reagent in the preparation of tetrazolinone compounds and as pest control agents .
Synthesis Analysis
The synthesis of 5,7-Difluorochroman-4-one involves taking it as a substrate and performing an asymmetric reduction reaction in the presence of ketoreductase, coenzyme, and a coenzyme circulating system .Molecular Structure Analysis
The molecular structure of 5,7-Difluorochroman-4-one is characterized by a chroman ring (a benzene ring fused to a heterocyclic dihydropyran ring) with two fluorine atoms at positions 5 and 7 and a ketone functional group at position 4 .Chemical Reactions Analysis
5,7-Difluorochroman-4-one can undergo an asymmetric reduction reaction to produce ®-5,7-difluorochroman-4-ol . This reaction is catalyzed by ketoreductase in the presence of a coenzyme .Physical And Chemical Properties Analysis
5,7-Difluorochroman-4-one is a solid at room temperature. It has a molecular weight of 184.14 and a boiling point of 283°C at 760 mmHg . The compound has a density of 1.4±0.1 g/cm3 and a flash point of 121.1±22.2 °C .Scientific Research Applications
Antimycotic and Antifungal Applications
5,7-Difluorochroman-4-one derivatives have shown potential in antimycotic applications. A synthetic antimycotic compound, Flucytosine, when taken up by susceptible fungal cells, converts into 5-fluorouracil, which then metabolizes to compounds that inhibit fungal RNA and DNA synthesis. This is particularly effective in treating severe systemic mycoses in combination with other antifungal agents (Vermes, Guchelaar, & Dankert, 2000).
Environmental Chemistry and Toxicology
Perfluorooctanoic acid (PFOA), which uses 5,7-Difluorochroman-4-one in its production, has been studied for its developmental toxicity in mice. It's utilized in various industrial and commercial products, and its exposure has shown to affect growth, development, and viability of offspring (Wolf et al., 2006).
Chemical Synthesis and Pharmacology
The compound has also been used in the synthesis of various pharmacologically active molecules. For instance, derivatives of 7-methanesulfonylamino-6-phenoxychromone have been synthesized and evaluated against inflammations, showing significant potency in animal models. These compounds, especially the fluorine-free derivatives, have shown promise as disease-modifying antirheumatic agents (Inaba et al., 2000).
Fluorine Chemistry in Drug Development
Selective difluoromethylation and monofluoromethylation reactions involving 5,7-Difluorochroman-4-one are critical in life science and materials science applications. The introduction of fluorine atoms or fluorinated moieties into organic molecules brings about beneficial effects to the target molecules, improving their properties such as cell-membrane permeability and chemical stability (Hu, Zhang, & Wang, 2009).
Safety And Hazards
The safety information for 5,7-Difluorochroman-4-one indicates that it should be stored in a dry room at normal temperature . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . The use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
5,7-difluoro-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVRCPGUGZXUAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676391 | |
Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Difluorochroman-4-one | |
CAS RN |
844648-22-2 | |
Record name | 5,7-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.